molecular formula C7H13ClN2 B1330049 1-Aminocyclohexanecarbonitrile hydrochloride CAS No. 50846-38-3

1-Aminocyclohexanecarbonitrile hydrochloride

Cat. No. B1330049
CAS RN: 50846-38-3
M. Wt: 160.64 g/mol
InChI Key: UZDHDPDJHBPQTQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related bicyclic ortho-aminocarbonitrile derivatives is described in the first paper, where a one-pot three-component reaction is catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO). This reaction proceeds smoothly at room temperature and yields the desired products in high to excellent yields, which are then easily collected through simple filtration and washing with ethanol . Although this paper does not directly describe the synthesis of 1-aminocyclohexanecarbonitrile hydrochloride, the methodology could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of 1-aminocyclohexanecarbonitrile hydrochloride is not analyzed in the provided papers. However, the second paper discusses the structure of a related compound, 4-imino-2-(dicyanomethylene)-3-azaspiro[5.5]undecane-1,5-dicarbonitrile, which is synthesized from cyclohexanone, malononitrile, and 2-aminopropene-1,1,3-tricarbonitrile . This indicates that the structure of aminocarbonitrile derivatives can be complex and may involve multiple rings and functional groups.

Chemical Reactions Analysis

The second paper also describes the reactivity of the synthesized compound with primary amines and an excess of formaldehyde to form new derivatives . This suggests that aminocarbonitrile compounds, such as 1-aminocyclohexanecarbonitrile hydrochloride, may also undergo reactions with amines and aldehydes to form new structures, potentially useful in various chemical syntheses.

Physical and Chemical Properties Analysis

Scientific Research Applications

Fluorescence and Antibacterial Properties

1-Aminocyclohexanecarbonitrile hydrochloride demonstrates potential in synthesizing compounds with fluorescence and antibacterial activities. Research by Girgis, Kalmouch, and Hosni (2004) in "Amino Acids" journal outlines the synthesis of N-[(4,6-diaryl-3-pyridinecarbonitrile)-2-yl] amino acid esters, showing considerable antibacterial activity (Girgis, Kalmouch, & Hosni, 2004).

Organic Synthesis

The compound plays a role in organic synthesis, as demonstrated in the study by Qingjiang Li et al. (2006), where aminochlorination of methylenecyclopropanes and vinylidenecyclopropanes is explored using FeCl3 as a Lewis acid catalyst. This research, published in "Organic Letters," highlights the compound's utility in complex organic reactions (Li, Shi, Timmons, & Li, 2006).

Environmental Monitoring

In the field of environmental monitoring, S. Frimpong et al. (2016) developed a multi-residue method for determining persistent organic pollutants in soil, utilizing techniques involving amino sorbents. This method, documented in "Analytical Chemistry, An Indian Journal," signifies the compound's relevance in environmental science (Frimpong, Voegborlo, Yeboah, & Dampare, 2016).

Synthesis of Novel Compounds

Khrustaleva et al. (2017) reported the aminomethylation of Guareschi imides, leading to the formation of novel compounds. This study in "Chemistry of Heterocyclic Compounds" demonstrates the compound's versatility in creating new chemical structures (Khrustaleva et al., 2017).

Pharmaceutical Analysis

In pharmaceutical analysis, P. Onofre et al. (2023) developed an HPLC-UV method for determining vancomycin hydrochloride, which contains amino acids. This method, described in the "Brazilian Journal of Analytical Chemistry," showcases the compound's application in drug analysis (Onofre et al., 2023).

Water Sample Analysis

M. Dawit et al. (2001) in "Water Research" developed a method for determining 1-aminopropan-2-one in water samples, highlighting its use in environmental analysis (Dawit, Williams, & Fitzsimons, 2001).

Safety And Hazards

The compound has a GHS07 pictogram and the signal word is "Warning" . The hazard statements include H302-H315-H319-H335 and the precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 .

properties

IUPAC Name

1-aminocyclohexane-1-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2.ClH/c8-6-7(9)4-2-1-3-5-7;/h1-5,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZDHDPDJHBPQTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50198885
Record name Cyclohexanecarbonitrile, 1-amino-, hydrochloride
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Molecular Weight

160.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Aminocyclohexanecarbonitrile hydrochloride

CAS RN

50846-38-3
Record name Cyclohexanecarbonitrile, 1-amino-, hydrochloride (1:1)
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Record name 1-Cyanocyclohexylamine hydrochloride
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Record name Cyclohexanecarbonitrile, 1-amino-, hydrochloride
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Record name 1-aminocyclohexanecarbonitrile hydrochloride
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Record name 1-CYANOCYCLOHEXYLAMINE HYDROCHLORIDE
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